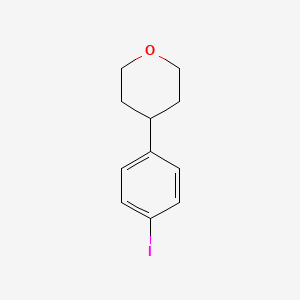
cis-Diisopropyl cyclohexane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Diisopropyl cyclohexane-1,2-dicarboxylate: is an organic compound with the molecular formula C14H24O4 It is a derivative of cyclohexane, where two carboxylate groups are attached to the 1 and 2 positions of the cyclohexane ring, and each carboxylate group is esterified with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common method for synthesizing cis-Diisopropyl cyclohexane-1,2-dicarboxylate involves a Diels-Alder reaction between a diene and a dienophile. This reaction typically requires elevated temperatures and a suitable catalyst to proceed efficiently.
Hydrogenation: Another method involves the hydrogenation of diisopropyl phthalate to convert the aromatic ring into a cyclohexane ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient production at an industrial scale .
化学反応の分析
Types of Reactions:
Oxidation: cis-Diisopropyl cyclohexane-1,2-dicarboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of diacids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkoxides, amines, elevated temperatures, and solvents like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Diacids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Ester derivatives, amides.
科学的研究の応用
cis-Diisopropyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Materials Science: It is used as a plasticizer in the production of flexible plastics, enhancing their mechanical properties and durability.
Organic Synthesis: This compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Industrial Applications: It is employed in the manufacture of coatings, adhesives, and sealants due to its chemical stability and compatibility with other materials.
作用機序
The mechanism of action of cis-Diisopropyl cyclohexane-1,2-dicarboxylate primarily involves its interaction with enzymes and other biological molecules. The ester groups in the compound can be hydrolyzed by esterases, leading to the formation of diacids and alcohols. These hydrolysis products can further participate in various metabolic pathways, influencing cellular processes and biochemical reactions .
類似化合物との比較
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Similar in structure but with longer alkyl chains, used as a plasticizer.
Diisooctyl cyclohexane-1,2-dicarboxylate: Another plasticizer with slightly different alkyl groups, offering different mechanical properties.
Diethyl phthalate: A phthalate ester used as a plasticizer, but with a different aromatic ring structure.
Uniqueness: cis-Diisopropyl cyclohexane-1,2-dicarboxylate is unique due to its specific ester groups and cyclohexane ring structure, which confer distinct chemical and physical properties. Its relatively short alkyl chains compared to other plasticizers like DINCH result in different solubility and compatibility characteristics, making it suitable for specific applications where other plasticizers may not perform as well .
特性
分子式 |
C14H24O4 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
dipropan-2-yl (1S,2R)-cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H24O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h9-12H,5-8H2,1-4H3/t11-,12+ |
InChIキー |
HFVJRYILMUSLFV-TXEJJXNPSA-N |
異性体SMILES |
CC(C)OC(=O)[C@@H]1CCCC[C@@H]1C(=O)OC(C)C |
正規SMILES |
CC(C)OC(=O)C1CCCCC1C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)








![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)



